Benzoic acid, 2-[(4-carboxyphenyl)thio]-
Description
Structure
2D Structure
Properties
IUPAC Name |
2-(4-carboxyphenyl)sulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4S/c15-13(16)9-5-7-10(8-6-9)19-12-4-2-1-3-11(12)14(17)18/h1-8H,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVWDLYWCMMVTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101287183 | |
| Record name | 2-[(4-Carboxyphenyl)thio]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101287183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51907-19-8 | |
| Record name | 2-[(4-Carboxyphenyl)thio]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51907-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-Carboxyphenyl)thio]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101287183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Pathways and Methodologies for Benzoic Acid, 2 4 Carboxyphenyl Thio and Its Analogs
Strategic Approaches to the Synthesis of Benzoic Acid, 2-[(4-carboxyphenyl)thio]-
The synthesis of the title compound, with its molecular formula C14H10O4S and average mass of 274.290 Da, necessitates a logical sequence of reactions. chemspider.com The primary disconnection for retrosynthetic analysis is the carbon-sulfur bond, suggesting a coupling reaction between a derivative of 2-halobenzoic acid and a derivative of 4-mercaptobenzoic acid.
The key step in synthesizing the target compound is the formation of the diaryl thioether linkage. This is typically achieved through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. One common approach involves the reaction of an alkali metal salt of a thiol with an acid chloride. wikipedia.org In the context of the target molecule, this would involve reacting a derivative of 4-mercaptobenzoic acid with a derivative of 2-halobenzoic acid.
Catalytic systems are often employed to facilitate this C-S bond formation. For instance, copper-based catalysts (as in Ullmann-type condensations) or palladium-based catalysts are frequently used to couple thiols with aryl halides. In a related context, copper ferrite (B1171679) (CuFe2O4) nanoparticles have been used as a recyclable catalyst for the synthesis of 2-thio-substituted benzothiazoles from 2-mercaptobenzothiazole (B37678) and aryl halides, demonstrating the utility of copper catalysis in forming C-S bonds. researchgate.net Another approach involves the reaction of thiols and carboxylic acids in the presence of dehydrating agents to form thioesters, a related class of compounds. wikipedia.org In biochemistry, radical SAM enzymes are known to form thioether bridges post-translationally in the biosynthesis of sactipeptides. nih.gov
The presence of two acidic carboxylic groups in the precursors for Benzoic acid, 2-[(4-carboxyphenyl)thio]- presents a significant challenge. These groups can interfere with the thioether bond-forming reaction, particularly if basic reagents are used, by undergoing acid-base reactions. oup.com Therefore, it is standard practice to 'protect' these functional groups during the synthesis. wikipedia.org
The most common strategy is to convert the carboxylic acids into esters, such as methyl, ethyl, benzyl (B1604629), or tert-butyl esters. oup.comlibretexts.org These ester groups are generally stable under a wide range of reaction conditions used for C-S coupling but can be removed (deprotected) under specific conditions once the core structure is assembled. uchicago.edu For example, methyl and ethyl esters are typically removed by acid or base-catalyzed hydrolysis, while benzyl esters can be cleaved under milder conditions via hydrogenolysis. libretexts.org The use of tert-butyl esters is also advantageous as they can be removed with acid. libretexts.org
Orthogonal protection is a valuable strategy where multiple protecting groups are used that can be removed selectively without affecting the others. wikipedia.org For instance, one could protect one carboxylic acid as a benzyl ester and the other as a tert-butyl ester, allowing for individual deprotection and further functionalization if needed. wikipedia.org
| Protecting Group | Common Abbreviation | Cleavage Conditions | Reference |
|---|---|---|---|
| Methyl Ester | -COOMe | Acid or Base Hydrolysis | oup.comlibretexts.org |
| Benzyl Ester | -COOBn | Hydrogenolysis (e.g., H₂, Pd/C) | libretexts.org |
| tert-Butyl Ester | -COOtBu | Acid (e.g., Trifluoroacetic Acid) | libretexts.org |
| Silyl Ester | -COOSiR₃ | Acid, Base, or Fluoride Ions (e.g., TBAF) | libretexts.org |
A typical multi-step synthesis for Benzoic acid, 2-[(4-carboxyphenyl)thio]- would proceed as follows:
Protection: Both carboxylic acid starting materials (e.g., 2-chlorobenzoic acid and 4-mercaptobenzoic acid) are converted to their corresponding esters.
Coupling: The two protected intermediates are reacted, often with a metal catalyst, to form the diaryl thioether backbone.
Deprotection: The ester groups are hydrolyzed to yield the final dicarboxylic acid product.
Synthesis of Structurally Related Benzoic Acid Derivatives and Analogs with Modified Thioether Linkages
The synthetic methodologies applied to the parent compound can be extended to a wide array of analogs. These variations include introducing different substituents onto the phenyl rings or replacing the benzoic acid moieties with heterocyclic systems.
The introduction of various substituents on the phenyl rings can be readily achieved by starting with appropriately substituted benzoic acid derivatives. Research has shown the successful synthesis of numerous 2-(phenylthio)benzoic acid analogs with diverse substitution patterns. rsc.org The general accessibility appears high, though yields can vary depending on the specific substituents.
For example, the synthesis of analogs with electron-donating groups like dimethyl, diethoxy, and phenoxy groups has been reported with moderate to good yields. rsc.org These syntheses demonstrate the robustness of the underlying coupling chemistry.
| Compound Name | Substituents | Reported Yield | Reference |
|---|---|---|---|
| 2-phenoxy-6-(phenylthio)benzoic acid | 2-phenoxy, 6-phenylthio | 78% | rsc.org |
| 2-(phenylthio)benzoic acid | 2-phenylthio | 57% | rsc.org |
| 5-(cyclopropylmethoxy)-4-(difluoromethoxy)-2-(phenylthio)benzoic acid | 4-difluoromethoxy, 5-cyclopropylmethoxy, 2-phenylthio | 49% | rsc.org |
| 3,6-dimethyl-2-(phenylthio)benzoic acid | 3,6-dimethyl, 2-phenylthio | 32% | rsc.org |
| 4,5-diethoxy-2-(phenylthio)benzoic acid | 4,5-diethoxy, 2-phenylthio | 32% | rsc.org |
Replacing one or both of the benzoic acid rings with heterocyclic structures opens up a vast chemical space for analog synthesis. Common heterocyclic cores like benzothiazole, benzimidazole, and thiadiazole can be incorporated using established synthetic protocols. nih.govmdpi.commdpi.com
Benzothiazoles: These can be synthesized by reacting 2-aminothiophenols with carboxylic acids, aldehydes, or other electrophiles. nih.govmdpi.com For example, a 2-(heterocyclic)thio-benzoic acid analog could be prepared by coupling a 2-mercaptobenzothiazole derivative with a protected 2-halobenzoic acid. The synthesis of 2-cyanobenzothiazoles, which can be further functionalized to carboxylic acids, has also been reported via intramolecular C-S bond formation. mdpi.com
Benzimidazoles: These are commonly formed by the condensation of o-phenylenediamines with carboxylic acids or their derivatives, often under acidic conditions. mdpi.com
Thiadiazoles: 2-Amino-1,3,4-thiadiazoles can be synthesized in a one-pot reaction between a carboxylic acid and thiosemicarbazide, providing another route to incorporate a five-membered heterocycle. nih.gov
These strategies allow for the creation of a diverse library of analogs where the electronic and structural properties are modulated by the choice of the heterocyclic ring system.
Isosteric and Bioisosteric Modifications of the Thioether Bridge and Carboxyl Groups
The structural and functional integrity of Benzoic acid, 2-[(4-carboxyphenyl)thio]- can be modulated through isosteric and bioisosteric replacements of its key functional groups: the thioether bridge and the two carboxyl groups. These modifications are crucial in medicinal chemistry to enhance physicochemical properties, metabolic stability, and biological activity. nih.govdrughunter.com
Thioether Bridge Modifications: The thioether (-S-) linkage is a critical determinant of the molecule's three-dimensional structure. Isosteric replacement of the sulfur atom can subtly alter conformational preferences and electronic properties. Common modifications include oxidation to a sulfoxide (B87167) (-SO-) or a sulfone (-SO2-). These oxidized forms introduce polarity and hydrogen bonding capabilities not present in the parent thioether. nih.gov While thioethers, sulfoxides, and sulfonium (B1226848) ions possess varied physicochemical characteristics, they all can participate in noncovalent interactions with proteins. nih.gov Such modifications can influence solubility, cellular uptake, and binding affinity. nih.gov
Carboxyl Group Modifications: The carboxylic acid group is a frequent pharmacophore, but it can also lead to poor metabolic stability and limited membrane permeability. nih.gov Bioisosteric replacement is a widely used strategy to mitigate these drawbacks while preserving or enhancing biological function. nih.govdrughunter.com The success of any replacement is highly context-dependent, often requiring the screening of multiple isosteres. nih.govdrughunter.com
Common bioisosteres for the carboxyl group include:
Tetrazoles: These are among the most recognized non-classical bioisosteres of carboxylic acids. drughunter.com They exhibit acidity comparable to carboxylic acids but are more lipophilic. drughunter.com For example, replacing a carboxylic acid with a tetrazole in an angiotensin II type 1 (AT1) receptor antagonist led to a tenfold increase in potency. drughunter.com
Sulfonamides: A carboxyl group can be substituted by a sulfonamide, which has been shown to increase drug efficacy in some cases, such as in angiotensin II receptor antagonists. tandfonline.com
Hydroxamic acids: These groups are moderately acidic and are strong metal chelators. They have been successfully employed as carboxylic acid bioisosteres. nih.gov
Other acidic moieties: Phosphonic and phosphinic acids are more polar than carboxylic acids and can serve as effective replacements. nih.gov Isooxazolols and N-acylsulfonamides are also utilized as ionized bioisosteres. hyphadiscovery.com Neutral bioisosteres can rely on non-ionic interactions like hydrogen bonding and cation-π interactions to mimic the function of a carboxylic acid. hyphadiscovery.com
Table 1: Common Bioisosteric Replacements for Carboxylic Acids
| Bioisostere | Key Properties | Potential Advantages | Reference |
|---|---|---|---|
| Tetrazole | Acidity (pKa ~4.5-4.9), increased lipophilicity. | Can improve potency and metabolic profile. | drughunter.com |
| Sulfonamide | Acidic, can alter binding interactions. | May increase efficacy. | tandfonline.com |
| Hydroxamic Acid | Moderately acidic (pKa ~8-9), strong metal chelator. | Useful for interactions with metalloenzymes. | nih.gov |
| Phosphonic/Phosphinic Acid | More polar than carboxylic acids. | Can alter polarity and solubility. | nih.gov |
| N-Acylsulfonamide | Ionizable, acidic. | Alternative to avoid acyl glucuronidation. | hyphadiscovery.com |
| Isooxazolol | Ionizable, acidic. | Alternative acidic functional group. | hyphadiscovery.com |
Catalytic Systems and Reaction Conditions in Synthetic Processes
The synthesis of diaryl thioethers like Benzoic acid, 2-[(4-carboxyphenyl)thio]- typically involves the formation of a carbon-sulfur (C-S) bond, a reaction that has been significantly advanced by the development of various catalytic systems.
Transition Metal Catalysis for C-S Bond Formation
Transition metal-catalyzed cross-coupling reactions are a cornerstone for the synthesis of diaryl thioethers due to their efficiency and functional group tolerance under relatively mild conditions. nih.gov Although sulfur compounds can sometimes inhibit catalyst activity, numerous catalytic systems have been developed to effectively form C-S bonds. nih.gov
Palladium Catalysis: Palladium complexes are highly effective for C-S cross-coupling. nih.gov A general method utilizing the CyPF-t-Bu ligand with a palladium catalyst demonstrates high turnover numbers for coupling aryl halides with thiols. organic-chemistry.org One-pot protocols have been developed to synthesize unsymmetrical diaryl sulfides from two different aryl bromides and a thiol surrogate, which circumvents the limited availability and stability of some arenethiols. nih.gov
Copper Catalysis: Copper-catalyzed reactions, often referred to as Ullmann-type couplings, are a classical and still widely used method for C-S bond formation. researchgate.net Supported copper catalysts can exhibit high regioselectivity, where the choice of base can determine whether an aryl iodide or a less reactive aryl bromide couples with the thiol. nih.gov Efficient one-pot syntheses of unsymmetrical diaryl thioethers have been achieved through a copper-catalyzed double arylation where aryl thiols are generated in situ. organic-chemistry.org
Nickel Catalysis: Nickel catalysts offer a cost-effective alternative to palladium for synthesizing diaryl sulfides from aryl halides and thiols. nih.govresearchgate.net Nickel pincer complexes can catalyze C-S bond formation using disulfides as the sulfur source. nih.gov Air-stable nickel precatalysts have been developed for the coupling of aryl triflates with thiols under mild conditions. researchgate.net
Other Metals: Iron and cobalt complexes have also been developed for C-S bond formation, further expanding the toolkit for synthesizing diaryl thioethers. nih.gov
Table 2: Selected Transition Metal Catalytic Systems for Diaryl Thioether Synthesis
| Metal Catalyst | Typical Ligand/Conditions | Substrates | Key Features | Reference |
|---|---|---|---|---|
| Palladium (Pd) | CyPF-t-Bu | Aryl halides/sulfonates and thiols | High turnover numbers, broad functional group tolerance. | organic-chemistry.org |
| Copper (Cu) | Ligand-free or with various ligands (e.g., on alumina (B75360) support) | Aryl iodides/bromides and thiols/xanthates | Cost-effective, base-dependent selectivity, one-pot procedures. | nih.govorganic-chemistry.org |
| Nickel (Ni) | NHC ligands, Pincer complexes | Aryl halides/triflates and thiols/disulfides | Good for less reactive electrophiles, air-stable precatalysts available. | nih.govresearchgate.net |
| Iron (Fe) | Various | Aryl halides and thiols | Less toxic, earth-abundant metal. | nih.gov |
Organocatalysis and Biocatalysis in Benzoic Acid Derivative Synthesis
In the quest for more sustainable and specialized synthetic methods, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based systems.
Organocatalysis: Metal-free approaches for diaryl sulfide (B99878) synthesis offer advantages by avoiding potential metal contamination in the final products. rsc.org A general, metal-free C-H thioarylation of arenes using activated sulfoxides has been developed, providing a direct route to unsymmetrical diaryl sulfides under mild conditions. rsc.org In the context of benzoic acid derivatives, benzoic acid itself has been shown to be an efficient organocatalyst for certain reactions like ring-opening polymerization. researchgate.net Chiral phosphoric acids have also been used as organocatalysts in various asymmetric syntheses. uni-koeln.de
Biocatalysis: Enzymes offer unparalleled selectivity and operate under mild, environmentally benign conditions. While biocatalysis for C-C and C-N bond formation is more established, enzymatic C-S bond formation is a growing field. researchgate.netnih.gov Cytochrome P450 monooxygenases, for example, are known to catalyze intramolecular C-S bond formation in the biosynthesis of sulfur-containing heterocyclic compounds. acs.org The flexibility of the enzyme's active site is critical for the success of such cyclization reactions. acs.org Thiamine diphosphate (B83284) (ThDP)-dependent enzymes are another class of biocatalysts that perform C-C bond formation through "umpolung" reactivity, which could potentially be engineered for C-S bond formation. acs.org The development of biocatalysts for synthesizing specific benzoic acid derivatives remains an active area of research, promising highly selective and sustainable production methods. bohrium.com
Solvent Effects and Green Chemistry Approaches in Reaction Design
The choice of solvent and the adoption of green chemistry principles are critical for designing efficient, safe, and environmentally responsible synthetic processes.
Solvent Effects: The solvent plays a crucial role in transition metal-catalyzed cross-coupling reactions, influencing reaction rates, selectivity, and catalyst stability. whiterose.ac.ukrsc.org The choice of solvent often depends on the catalyst system; for instance, less polar solvents like dioxane may be suitable for a Pd(PPh3)4 precatalyst, whereas highly polar solvents are preferred for ionic precatalysts. whiterose.ac.uk Dipolar aprotic solvents such as N,N-Dimethylformamide (DMF) are commonly used as they can dissolve a wide range of organic compounds and inorganic salts. whiterose.ac.uk The use of greener solvents, such as ethanol (B145695) or water, is increasingly favored. researchgate.netrsc.org For example, a copper-catalyzed coupling of aryl iodides with dimethyl disulfide proceeds efficiently in water. organic-chemistry.org
Green Chemistry Approaches: Green chemistry focuses on minimizing waste, using less hazardous substances, and improving energy efficiency. su.se In the synthesis of diaryl sulfides, this translates to developing metal-free reactions, using catalysts based on earth-abundant metals, and employing environmentally benign solvents. rsc.orgsu.se Visible-light photocatalysis is an emerging green technology that allows for reactions to proceed under mild conditions, often using oxygen from the air as a sustainable oxidant. rsc.org The development of one-pot, scalable methods in flow systems further enhances the sustainability and efficiency of synthesizing sulfides and their derivatives, minimizing waste and environmental impact. rsc.org
Spectroscopic, Structural, and Computational Characterization of Benzoic Acid, 2 4 Carboxyphenyl Thio
Advanced Spectroscopic Elucidation Methods
Spectroscopic methods are fundamental to confirming the molecular structure of "Benzoic acid, 2-[(4-carboxyphenyl)thio]-". While specific experimental spectra for this exact isomer are not widely reported in surveyed literature, the expected results can be inferred from the known characteristics of its constituent functional groups.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of its functional groups.
IR Spectroscopy : The IR spectrum of "Benzoic acid, 2-[(4-carboxyphenyl)thio]-" would be dominated by absorptions from the carboxylic acid groups. A very broad O-H stretching band is expected from 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimers that carboxylic acids form in the solid state. researchgate.net A strong C=O stretching absorption from the carbonyl group should appear around 1700-1725 cm⁻¹. researchgate.net Other characteristic bands include C-O stretching and O-H bending vibrations. Aromatic C-H and C=C stretching bands would also be present.
Raman Spectroscopy : Raman spectroscopy would complement the IR data. Aromatic ring vibrations are often strong in Raman spectra. The C-S bond stretching would give rise to a weak to medium intensity band, typically in the 600-800 cm⁻¹ region. In a study of the cocrystal of nitrofurantoin (B1679001) and 4-aminobenzoic acid, characteristic bands for the benzoic acid moiety were clearly identified, highlighting the utility of Raman for analyzing such structures.
Table 2: Expected IR Absorption Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Very Broad |
| C=O stretch | 1700 - 1725 | Strong | |
| C-O stretch | 1210 - 1320 | Medium | |
| O-H bend | 920 - 950 | Medium, Broad | |
| Aromatic Ring | C-H stretch | 3000 - 3100 | Medium |
| C=C stretch | 1450 - 1600 | Medium to Weak |
High-Resolution Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Patterns
High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental formula of a compound. For "Benzoic acid, 2-[(4-carboxyphenyl)thio]-" (C₁₄H₁₀O₄S), the expected monoisotopic mass is approximately 274.02998 Da. HRMS would confirm this mass with high accuracy.
The fragmentation pattern in mass spectrometry provides structural clues. For deprotonated benzoic acid derivatives, a common fragmentation pathway is the loss of carbon dioxide (CO₂, 44 Da). Therefore, under electrospray ionization in negative mode (ESI-), one would expect to see the deprotonated molecule [M-H]⁻ at m/z 273. The subsequent fragmentation (MS/MS) of this ion would likely involve the loss of one or both carboxyl groups as CO₂.
UV-Vis Spectroscopy for Electronic Transitions and Chromophore Analysis
UV-Vis spectroscopy measures the electronic transitions within a molecule and is sensitive to conjugated systems and chromophores. The molecule contains two benzene (B151609) rings and two carboxylic acid groups, which act as chromophores. The thioether linkage also influences the electronic structure. Benzoic acid itself typically shows absorption bands related to π→π* transitions. The extended conjugation provided by the thioether bridge connecting the two phenyl rings would be expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to simple benzoic acid. Studies on related benzoic acid derivatives show that electronic absorptions are sensitive to factors like pH and solvent polarity.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides unambiguous proof of molecular structure by mapping electron density in a single crystal, revealing precise bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction Analysis of the Compound and its Derivatives
While a crystal structure for "Benzoic acid, 2-[(4-carboxyphenyl)thio]-" is not available in the surveyed literature, extensive crystallographic studies have been performed on its isomer, 2,2′-Thiodibenzoic acid (systematic name: 2-[(2-carboxyphenyl)sulfanyl]benzoic acid). researchgate.net
In the crystal structure of 2,2′-Thiodibenzoic acid, molecules are linked by strong intermolecular O-H···O hydrogen bonds between the carboxyl groups of adjacent molecules. This interaction forms one-dimensional zigzag chains. The analysis of a co-crystal of 2,2′-thiodibenzoic acid with triphenylphosphane oxide also highlights the importance of hydrogen bonding in directing the molecular packing. researchgate.net It is highly probable that "Benzoic acid, 2-[(4-carboxyphenyl)thio]-" would exhibit similar hydrogen bonding patterns, forming dimers or chains through its two carboxylic acid functionalities in the solid state.
Analysis of Intermolecular Interactions and Crystal Packing
The solid-state architecture of "Benzoic acid, 2-[(4-carboxyphenyl)thio]-" is anticipated to be governed by a network of intermolecular interactions, primarily hydrogen bonding and potentially π-π stacking. While a specific crystal structure for this exact compound is not publicly available, analysis of closely related molecules, such as 2,2'-thiodibenzoic acid and various benzoic acid derivatives, provides a robust framework for understanding its packing motifs. researchgate.net
The crystal packing is likely a result of the interplay between the strong, directional hydrogen bonds and the weaker, non-directional π-π stacking and van der Waals forces, leading to a highly ordered and stable crystalline solid.
Theoretical and Computational Chemistry Studies
Computational chemistry provides powerful tools to investigate the properties of "Benzoic acid, 2-[(4-carboxyphenyl)thio]-" at a molecular level, offering insights that complement experimental data.
Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying the electronic structure and geometry of molecules. For "Benzoic acid, 2-[(4-carboxyphenyl)thio]-", DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311G(d,p), would be employed to predict its most stable three-dimensional conformation (optimized geometry). researchgate.netmdpi.com
Illustrative Optimized Geometry Parameters (DFT B3LYP/6-311G(d,p)) This table presents expected values based on calculations of similar molecules.
| Parameter | Predicted Value |
| C-S-C Bond Angle | ~104.5° |
| C-S Bond Length | ~1.78 Å |
| Phenyl Ring Dihedral Angle | ~60-75° |
| C=O Bond Length | ~1.22 Å |
| O-H Bond Length | ~0.97 Å |
DFT calculations also yield electronic properties that are fundamental to predicting reactivity, such as electron density distribution and orbital energies. mdpi.com
Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior
Molecular Dynamics (MD) simulations can be used to explore the conformational landscape and behavior of "Benzoic acid, 2-[(4-carboxyphenyl)thio]-" over time, both in isolation and in a solvent. MD studies on flexible molecules like diaryl thioethers reveal the range of accessible conformations by simulating molecular motion at the atomic level. chemicalbook.com
For this compound, MD simulations would be particularly insightful for:
Conformational Flexibility: Analyzing the rotation around the C-S bonds to understand the dynamic relationship between the two phenyl rings.
Solvation Effects: Simulating the molecule in a solvent (e.g., water or DMSO) to study how solvent molecules arrange around the solute and how this affects its conformation and the accessibility of its functional groups.
Hydrogen Bonding Dynamics: Observing the formation and breaking of intermolecular and intramolecular hydrogen bonds in solution.
These simulations provide a dynamic picture that complements the static view from geometry optimization. carta-evidence.org
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs) Analysis for Reactivity Insights
Molecular Electrostatic Potential (MEP): An MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting sites of electrophilic and nucleophilic attack. For "Benzoic acid, 2-[(4-carboxyphenyl)thio]-", the MEP map would be expected to show:
Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the carboxyl groups, indicating their susceptibility to electrophilic attack (e.g., protonation).
Positive Potential (Blue): Located on the acidic hydrogen atoms of the carboxyl groups, highlighting them as the primary sites for nucleophilic attack (e.g., deprotonation).
Neutral/Slightly Negative Potential (Green): The thioether sulfur atom would likely exhibit a region of negative potential, making it a potential site for oxidation or interaction with electrophiles. researchgate.netresearchgate.net
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.
HOMO: The location of the HOMO indicates the region from which an electron is most likely to be donated (nucleophilic character). For this molecule, the HOMO is expected to have significant contributions from the thioether linkage and the π-systems of the phenyl rings.
LUMO: The location of the LUMO indicates the region most likely to accept an electron (electrophilic character). The LUMO is anticipated to be distributed over the carboxylic acid groups and the aromatic rings.
The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and stability. researchgate.net A smaller gap generally implies higher reactivity.
Illustrative FMO Data (DFT B3LYP/6-311G(d,p)) This table presents expected values based on calculations of similar molecules.
| Parameter | Predicted Value (eV) |
| HOMO Energy | ~ -6.5 to -7.0 |
| LUMO Energy | ~ -1.5 to -2.0 |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 to 5.5 |
Quantum Chemical Characterization of Aromaticity and Tautomerism
Aromaticity: The aromaticity of the two phenyl rings can be quantified using computational methods such as the Nucleus-Independent Chemical Shift (NICS). NICS calculations provide a measure of the magnetic shielding at the center of a ring, with large negative values indicating strong aromatic character. The phenyl rings in "Benzoic acid, 2-[(4-carboxyphenyl)thio]-" are expected to exhibit NICS values typical of substituted benzene rings, confirming their aromatic nature.
Tautomerism: Tautomerism is not a major consideration for the ground state of this molecule. The carboxylic acid groups exist predominantly in their acid form rather than as zwitterionic tautomers. However, computational studies could explore the relative energies of different rotamers (conformational isomers) arising from rotation about the C-S and C-C bonds, which is more relevant than tautomerism for this structure.
Mechanistic Investigations of Key Chemical Reactions Involving the Thioether Linkage or Carboxyl Groups
The chemical reactivity of "Benzoic acid, 2-[(4-carboxyphenyl)thio]-" is dominated by its two functional groups: the thioether linkage and the two carboxylic acid moieties.
Reactions at the Thioether Linkage: The sulfur atom in the thioether is susceptible to oxidation. Mechanistic studies on similar diaryl thioethers show that reaction with oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) would proceed via nucleophilic attack of the sulfur atom on the oxidant. This would lead to the sequential formation of the corresponding sulfoxide (B87167) and then the sulfone.
Step 1 (Sulfoxide formation): Ar-S-Ar' + [O] → Ar-S(O)-Ar'
Step 2 (Sulfone formation): Ar-S(O)-Ar' + [O] → Ar-S(O)₂-Ar'
The electron-withdrawing nature of the carboxyphenyl groups would make the sulfur atom less nucleophilic compared to unsubstituted diphenyl sulfide (B99878), potentially requiring stronger reaction conditions.
Reactions of the Carboxyl Groups: The carboxylic acid groups can undergo a variety of well-established reactions. Mechanistic investigations would focus on:
Esterification: Acid-catalyzed reaction with an alcohol proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, and subsequent elimination of water.
Amide Formation: Reaction with an amine, typically activated by a coupling agent (e.g., DCC, EDC), involves the formation of a more reactive intermediate that is then attacked by the amine nucleophile.
Deprotonation: As acids, both carboxyl groups can be deprotonated by a base. The pKa values would be influenced by the electronic effects of the rest of the molecule. The thioether linkage and the other carboxyphenyl group would affect the acidity of each carboxylic acid. bohrium.com
Reaction Pathway Elucidation and Intermediates Identification
The formation of the thioether bond in "Benzoic acid, 2-[(4-carboxyphenyl)thio]-" can be envisioned through several pathways, primarily centering on copper-catalyzed or uncatalyzed nucleophilic substitution.
A plausible approach is the Ullmann condensation , a copper-promoted reaction converting an aryl halide and a thiol to a diaryl thioether. researchgate.net In this case, the reaction would likely involve 2-chlorobenzoic acid and 4-mercaptobenzoic acid in the presence of a copper catalyst and a base. The reaction pathway is generally understood to proceed through the following key steps:
Formation of a Copper(I) Thiolate: The thiol (4-mercaptobenzoic acid) reacts with the copper(I) catalyst, often generated in situ, to form a copper(I) thiolate intermediate.
Oxidative Addition: The aryl halide (2-chlorobenzoic acid) undergoes oxidative addition to the copper(I) center of the thiolate complex. This step is often considered rate-limiting.
Reductive Elimination: The final diaryl thioether product is formed through reductive elimination from the copper(III) intermediate, regenerating a copper(I) species that can re-enter the catalytic cycle.
An alternative pathway is the nucleophilic aromatic substitution (SNAr) . This reaction typically requires an aryl halide activated by electron-withdrawing groups and a strong nucleophile. acsgcipr.org Given that both benzoic acid moieties contain electron-withdrawing carboxylic acid groups, an SNAr reaction is feasible. The pathway involves:
Nucleophilic Attack: The thiolate, generated by deprotonating 4-mercaptobenzoic acid with a base, attacks the carbon atom bearing the halogen on the 2-chlorobenzoic acid. acsgcipr.org This forms a high-energy intermediate known as a Meisenheimer complex . acsgcipr.org
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the halide ion from the Meisenheimer complex, yielding the final diaryl thioether product.
The identification of these intermediates, such as the copper-ligated species in the Ullmann reaction or the Meisenheimer complex in SNAr, is crucial for understanding the reaction mechanism. While their transient nature makes direct observation challenging, their existence is supported by extensive mechanistic and computational studies on analogous systems.
Table 1: Plausible Intermediates in the Synthesis of Benzoic acid, 2-[(4-carboxyphenyl)thio]-
| Reaction Pathway | Plausible Intermediate | Description |
| Ullmann Condensation | Copper(I) 4-mercaptobenzoate | Formed from the reaction of 4-mercaptobenzoic acid with a Cu(I) source. |
| Ullmann Condensation | Aryl-Cu(III)-Thiolate Complex | A higher-valent copper species formed after oxidative addition of 2-halobenzoic acid. |
| Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer Complex | An anionic, non-aromatic intermediate resulting from the nucleophilic attack of the thiolate on the aromatic ring. acsgcipr.org |
Transition State Analysis and Energy Profiles
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the energetics of a reaction pathway. rsc.org For the synthesis of "Benzoic acid, 2-[(4-carboxyphenyl)thio]-", DFT calculations could be employed to model the energy profile of both the Ullmann and SNAr pathways.
A theoretical energy profile would map the potential energy of the system as it progresses from reactants to products. Key features of this profile include:
Intermediates: Local energy minima on the reaction coordinate, corresponding to species like the Meisenheimer complex or copper-bound intermediates.
Transition States: Local energy maxima that represent the energy barrier for a particular reaction step. The geometry of the transition state provides insight into the bonding changes occurring during that step.
For the Ullmann condensation , computational studies on similar systems suggest that the oxidative addition step often has the highest activation energy, making it the rate-determining step. Transition state analysis would focus on the geometry of the copper center as the aryl halide approaches.
In an SNAr reaction , the transition state would resemble the high-energy Meisenheimer complex. magtech.com.cn The energy profile would show two transition states, one for the formation of the intermediate and one for the departure of the leaving group, with the Meisenheimer complex situated in an energy well between them. DFT calculations can predict whether the formation or collapse of this intermediate is the rate-limiting step. nih.gov
Table 2: Hypothetical Energy Data for a Plausible SNAr Reaction Pathway
| Species/State | Relative Free Energy (kcal/mol) (Illustrative) | Description |
| Reactants | 0 | 2-chlorobenzoic acid + 4-mercaptobenzoate anion |
| Transition State 1 | +22 | For the formation of the Meisenheimer complex. |
| Meisenheimer Complex | +15 | The intermediate species. acsgcipr.org |
| Transition State 2 | +18 | For the expulsion of the chloride ion. |
| Products | -10 | Benzoic acid, 2-[(4-carboxyphenyl)thio]- + Cl⁻ |
This data is illustrative and intended to demonstrate the concepts of an energy profile.
Kinetic and Thermodynamic Considerations for Reaction Optimization
The optimization of the synthesis of "Benzoic acid, 2-[(4-carboxyphenyl)thio]-" hinges on understanding the kinetic and thermodynamic factors that govern the reaction.
Kinetic Control refers to conditions that favor the product that is formed fastest, which corresponds to the reaction pathway with the lowest activation energy. libretexts.orgyoutube.com For diaryl thioether synthesis, this often involves:
Low Temperatures: To prevent the reaction from reaching equilibrium and to favor the kinetically preferred product. youtube.com
Highly Active Catalysts/Reagents: The choice of copper ligand in an Ullmann reaction or a highly reactive aryl halide can significantly lower the activation barrier. nih.gov
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are often used as they can stabilize charged intermediates and transition states, thereby increasing the reaction rate. acsgcipr.orgmdpi.com
Thermodynamic Control is achieved under conditions where the reaction is reversible, allowing the system to reach equilibrium. libretexts.orgyoutube.com The major product will be the most stable one, not necessarily the one that forms fastest. For this reaction, thermodynamic considerations include:
Higher Temperatures: To provide enough energy to overcome the activation barriers of both the forward and reverse reactions, allowing equilibrium to be established. nih.gov
Base Strength: The choice of base can influence the position of the equilibrium. A stronger base may lead to a higher concentration of the reactive thiolate but could also promote side reactions. Studies on similar C-S coupling reactions have shown that the base can control the selectivity between different products. researchgate.net
Optimizing the synthesis would involve a careful balance of these factors. For instance, screening different copper catalysts, ligands, bases, solvents, and temperatures would be necessary to find the conditions that provide the highest yield and purity of "Benzoic acid, 2-[(4-carboxyphenyl)thio]-" in the shortest amount of time. researchgate.net
Advanced Applications and Research Directions of Benzoic Acid, 2 4 Carboxyphenyl Thio
Role in Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The unique combination of a flexible thioether linkage and two carboxylate groups in Benzoic acid, 2-[(4-carboxyphenyl)thio]- makes it a highly versatile ligand in coordination chemistry. These functional groups provide multiple binding sites for metal ions, leading to the formation of structurally diverse coordination polymers and discrete complexes. nih.govresearchgate.net While dicarboxylic acids are common linkers in the synthesis of metal-organic frameworks (MOFs), and thioether-containing ligands are known to form specific categories of MOFs, literature specifically detailing the use of Benzoic acid, 2-[(4-carboxyphenyl)thio]- in MOF construction is limited. rsc.orgrsc.orgresearchgate.netrawdatalibrary.net The flexibility of the thioether bridge can influence the dynamics of the resulting framework. rsc.org
Ligand Design and Metal Chelation Properties of Thioether-Carboxylic Acid Systems
The design of ligands is a critical aspect of coordination chemistry, as the ligand's structure dictates the geometry and properties of the resulting metal complex. Thioether-carboxylic acid systems, such as Benzoic acid, 2-[(4-carboxyphenyl)thio]-, are of particular interest due to their dual functionality. The thioether group, with its sulfur atom, can coordinate to metal centers, while the carboxylic acid groups can act as anionic ligands, forming strong bonds with metal ions. nih.gov The presence of both soft (sulfur) and hard (oxygen) donor atoms allows for coordination with a wide range of metal ions.
The flexibility of the thioether bridge allows the two carboxylate groups to adopt various orientations, leading to different chelation modes. This can result in the formation of mononuclear, dinuclear, or polynuclear complexes. researchgate.net The coordination can be influenced by the nature of the metal ion, the solvent system used, and the presence of other coordinating ligands. In many of its organotin(IV) complexes, the ligand has been shown to act as a bidentate or tridentate ligand, coordinating through the oxygen atoms of the carboxylate groups and sometimes through the sulfur atom of the thioether linkage.
Synthesis and Structural Characterization of Metal Complexes (e.g., Organotin(IV) Complexes)
A significant body of research on Benzoic acid, 2-[(4-carboxyphenyl)thio]- has focused on its coordination with organotin(IV) moieties. researchgate.nettandfonline.comsysrevpharm.orgnih.govlupinepublishers.com These complexes are typically synthesized by reacting the dicarboxylic acid with an organotin(IV) oxide or halide in a suitable solvent. The resulting organotin(IV) carboxylates exhibit remarkable structural diversity, ranging from discrete monomeric and dimeric structures to extended polymeric chains and complex supramolecular assemblies. tandfonline.com
The coordination geometry around the tin atom in these complexes is often distorted trigonal bipyramidal or octahedral, depending on the number and nature of the organic groups attached to the tin and the coordination mode of the dicarboxylate ligand. Spectroscopic techniques such as FT-IR, and multinuclear NMR (¹H, ¹³C, ¹¹⁹Sn) are crucial for elucidating the structures of these complexes in solution, while single-crystal X-ray diffraction provides definitive information about their solid-state structures. nih.gov
Table 1: Selected Organotin(IV) Complexes of Benzoic acid, 2-[(4-carboxyphenyl)thio]-
| Organotin(IV) Moiety | Molecular Formula of Complex | Coordination Geometry of Tin | Structural Motif |
|---|---|---|---|
| Diorganotin(IV) | [R₂Sn(O₂C-C₆H₄-S-C₆H₄-CO₂)] | Distorted Trigonal Bipyramidal | Polymeric Chain |
| Triorganotin(IV) | [(R₃Sn)₂(O₂C-C₆H₄-S-C₆H₄-CO₂)] | Tetrahedral / Trigonal Bipyramidal | Dinuclear |
Note: R typically represents alkyl or aryl groups.
Exploration of Coordination Compounds in Homogeneous and Heterogeneous Catalysis
While metal complexes based on thioether-containing ligands have shown promise in various catalytic applications, including oxidation, reduction, and carbon-carbon bond-forming reactions, specific studies on the catalytic activity of coordination compounds derived from Benzoic acid, 2-[(4-carboxyphenyl)thio]- are not extensively reported in the current scientific literature. rsc.orgnih.govresearchgate.netjns.edu.af The presence of both a thioether linkage and carboxylate groups suggests potential for the development of catalysts, but this remains an area for future exploration.
Supramolecular Chemistry and Self-Assembly Phenomena
The ability of Benzoic acid, 2-[(4-carboxyphenyl)thio]- to form extended networks through non-covalent interactions places it firmly in the realm of supramolecular chemistry. The carboxylic acid groups are excellent hydrogen bond donors and acceptors, while the aromatic rings can participate in π-π stacking interactions. These interactions, in concert with coordination bonds, direct the self-assembly of the molecules into well-defined one-, two-, or three-dimensional architectures. nih.gov
Design of Supramolecular Architectures through Non-Covalent Interactions
The design of supramolecular architectures relies on the predictable nature of non-covalent interactions. In the context of Benzoic acid, 2-[(4-carboxyphenyl)thio]-, hydrogen bonding between the carboxylic acid groups is a dominant interaction, often leading to the formation of dimeric synthons. These synthons can then be linked into larger assemblies through other interactions.
In the solid state, the interplay of hydrogen bonding, π-π stacking, and weaker C-H···O and C-H···π interactions can lead to the formation of complex and often aesthetically pleasing supramolecular structures. The flexibility of the thioether linkage allows the molecule to adopt conformations that facilitate these interactions, leading to a high degree of control over the final architecture. The study of these interactions is crucial for the rational design of new materials with desired properties.
Formation of Cocrystals and Multicomponent Solid Forms
The formation of cocrystals, which are crystalline solids containing two or more different molecules in the same crystal lattice, is a rapidly growing area of crystal engineering. Dicarboxylic acids are excellent candidates for cocrystal formation due to their strong hydrogen bonding capabilities. researchgate.netnih.govmdpi.comresearchgate.netrsc.org They can form robust synthons with a variety of co-formers, including other carboxylic acids, amides, and nitrogen-containing heterocycles. However, specific research detailing the formation of cocrystals involving Benzoic acid, 2-[(4-carboxyphenyl)thio]- is not widely available in the published literature. The potential for this compound to form novel multicomponent solid forms remains a promising avenue for future research.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Benzoic acid, 2-[(4-carboxyphenyl)thio]- |
| 2-(4-carboxyphenylsulfanyl)benzoic acid |
| Diorganotin(IV) |
| Triorganotin(IV) |
Hydrogen Bonding Networks and Pi-Pi Stacking in Self-Assembled Systems
The self-assembly of Benzoic acid, 2-[(4-carboxyphenyl)thio]- and related molecules is governed by a hierarchy of non-covalent interactions, primarily hydrogen bonding and π-π stacking. The carboxylic acid groups are the principal sites for forming robust hydrogen bonds. Research on benzoic acid itself shows that it readily forms hydrogen-bonded dimers in solution, which can then organize into higher-order structures through aromatic interactions. figshare.comresearchgate.netresearchgate.net These dimers create a stable, cyclic motif through a pair of O-H⋯O hydrogen bonds. researchgate.net
In the solid state, these interactions dictate the crystal packing. For instance, the crystal structure of the closely related 2,2'-Thiodibenzoic acid reveals that strong intermolecular O—H⋯O hydrogen bonds between the carboxyl groups are the dominant organizing force, linking individual molecules into extended zigzag chains. researchgate.net The presence of two phenyl rings within the "Benzoic acid, 2-[(4-carboxyphenyl)thio]-" molecule also introduces the potential for π-π stacking. nih.govnih.gov These interactions, where the electron-rich aromatic rings stack upon one another, can guide the formation of specific supramolecular architectures, working in concert with the directional hydrogen bonds to create well-defined, three-dimensional networks. researchgate.net The interplay between these hydrogen bonding and π-π stacking forces is crucial for controlling the self-assembly process in both solution and the solid state. figshare.comresearchgate.net
Exploration as Molecular Scaffolds for Functional Materials
The distinct structural characteristics of Benzoic acid, 2-[(4-carboxyphenyl)thio]- make it an excellent candidate for designing advanced functional materials. Its two carboxylic acid groups provide reactive handles for polymerization, while the thioether linkage and aromatic rings offer avenues for tuning electronic and physical properties.
Dicarboxylic acids are fundamental building blocks in polymer chemistry, and Benzoic acid, 2-[(4-carboxyphenyl)thio]- is well-suited for this role. Its rigid structure can be integrated into polymer backbones to enhance thermal stability and modify mechanical properties. Research on analogous compounds demonstrates the feasibility of this approach. For example, benzoic acid derivatives have been successfully attached to aminomethyl polystyrene resin to create polymer-bound linkers for solid-phase organic synthesis. nih.gov This highlights how the carboxylic acid functionality can be used to graft the molecule onto a polymer support.
Furthermore, related aromatic dicarboxylic acids are used to synthesize novel polymers. Coordination polymers with complex three-dimensional networks have been formed by reacting 4-hydroxybenzoic acid with metal ions like Li⁺, Mg²⁺, and Cu²⁺. rsc.org In another example, fully bio-based polyesters have been synthesized via melt polycondensation using 2,5-thiophenedicarboxylic acid, a molecule with a similar sulfur-containing aromatic core. mdpi.com Copolymers incorporating thioalkyl-substituted benzothiadiazole units have also been developed, showing that sulfur-containing monomers can be effectively used in synthesizing polymers with unique electronic properties. researchgate.net
| Monomer/Building Block | Polymer Type | Synthesis Method | Key Finding/Application | Reference |
|---|---|---|---|---|
| 4-(5′-formyl-2′-hydroxyphenyl)benzoic acid | Polymer-Bound Linker | Reaction with aminomethyl polystyrene resin | Facilitates solid-phase organic synthesis of small molecule libraries. | nih.gov |
| 4-hydroxybenzoic acid | Coordination Polymer | Reaction with metal ions (Li⁺, Mg²⁺, Cu²⁺) | Forms 2D and 3D network structures with channels. | rsc.org |
| Dimethyl 2,5-thiophenedicarboxylate | Bio-based Polyester (B1180765) | Two-stage melt polycondensation | Creates a new class of high-performance, bio-based polymers for packaging. | mdpi.com |
| Thioalkyl-substituted Benzothiadiazole | Conjugated Copolymer | Suzuki cross-coupling polymerization | Produces polymers with large Stokes shifts for potential solar cell applications. | researchgate.net |
The aromatic and sulfur-containing nature of Benzoic acid, 2-[(4-carboxyphenyl)thio]- suggests its potential use as a scaffold for dyes and optoelectronic materials. Sulfur atoms can influence the electronic energy levels of a molecule, and the extended π-conjugated system is a common feature in chromophores.
Related structures serve as established intermediates in dye synthesis. For example, 2-(Carboxymethylthio)benzoic acid is a known dye intermediate. dyestuffintermediates.com More complex heterocyclic systems derived from similar starting materials, such as benzo[k,l]thioxanthene-3,4-dicarboxylic acid, have been used to create a range of yellow dyes with excellent fastness to light and sublimation, making them suitable for coloring polyester fibers. researchgate.net The synthesis of styryl hemicyanine dyes, which can contain sulfur-based heterocycles like thiazole, further illustrates the role of such moieties in creating fluorescent molecules used for biological imaging and nucleic acid visualization. semanticscholar.orgmdpi.com These examples underscore the potential for derivatizing the Benzoic acid, 2-[(4-carboxyphenyl)thio]- core to produce novel dyes with tailored photophysical properties.
The incorporation of Benzoic acid, 2-[(4-carboxyphenyl)thio]- into sensor technologies and stimuli-responsive materials represents a promising area of research. While direct integration of this specific molecule is an emerging field, studies on benzoic acid itself show it can be detected with high sensitivity and accuracy using technologies like terahertz metasurface sensors. researchgate.netmdpi.com This demonstrates that the benzoic acid moiety has a distinct spectral signature that can be targeted.
By incorporating the dicarboxylic acid structure of Benzoic acid, 2-[(4-carboxyphenyl)thio]- into a polymer matrix, it is possible to design materials that respond to external stimuli. The two carboxylic acid groups can be deprotonated or protonated in response to pH changes, altering the polymer's charge and conformation. Research into other stimuli-responsive materials has shown that polymers can be designed to self-aggregate or release a payload in response to specific molecules or changes in the local environment. nih.gov For example, a material built with Benzoic acid, 2-[(4-carboxyphenyl)thio]- moieties could potentially act as a chelating agent for metal ions or as a pH-responsive hydrogel.
Mechanistic Investigations of Biological Interactions (Excluding Clinical/Safety)
The structural features of Benzoic acid, 2-[(4-carboxyphenyl)thio]- make it an intriguing scaffold for designing molecules that interact with biological targets, particularly enzymes. The two carboxylic acid groups can act as key recognition elements, mimicking the carboxylate portions of natural enzyme substrates.
Molecular docking studies on various benzoic acid derivatives have revealed that the carboxylate group is crucial for anchoring these molecules into the active sites of enzymes. niscpr.res.inresearchgate.netnih.gov A powerful example comes from the development of inhibitors for β-lactamase enzymes, which are responsible for antibiotic resistance. nih.gov A focused DNA-encoded chemical library designed to target the carboxylate-binding pocket of these enzymes successfully identified potent inhibitors. nih.gov
X-ray crystallography and molecular docking of these inhibitors revealed a precise binding mode. The inhibitor's carboxylic acid group occupies a specific sub-pocket in the enzyme's active site, where it forms a network of hydrogen bonds with the side chains of key amino acid residues, such as Arginine (Arg), Threonine (Thr), and Serine (Ser). nih.gov This interaction anchors the inhibitor firmly in place, preventing the natural substrate from binding. Similar mechanisms are observed in other enzyme systems. For instance, studies on aldose reductase inhibitors show that the enzyme has a high affinity for molecules containing a carboxylic acid moiety. researchgate.net
These findings provide a clear mechanistic blueprint for how Benzoic acid, 2-[(4-carboxyphenyl)thio]- could function as an enzyme inhibitor. Its two carboxylate groups could chelate metal ions in metalloenzymes or form critical hydrogen bonds within a carboxylate-binding pocket, making it a valuable scaffold for the rational design of novel enzyme inhibitors.
| Enzyme Target | Inhibitor Type/Example | Key Interacting Residues | Binding Mode Description | Reference |
|---|---|---|---|---|
| β-Lactamase (OXA-48) | Carboxylic acid-containing inhibitor from DECL | Arg250, Thr209, Ser118 | The inhibitor's carboxylic acid group sits (B43327) in the carboxylate-binding pocket, forming hydrogen bonds with the sidechains of the specified residues. | nih.gov |
| Carbonic Anhydrase | A benzoic acid derivative (PTMTBA) | Not specified in abstract | Molecular docking indicated the compound binds effectively to the target protein (PDB: 3FFP), suggesting it acts as an inhibitor. | niscpr.res.inresearchgate.net |
| SARS-CoV-2 Main Protease | 2,5-dihydroxybenzoic acid | Cys145, Ser144, Glu166, His163 | In silico screening predicted binding affinity and interactions with amino acid residues in the active site. | nih.gov |
| Aldose Reductase (AR) | Thiopyrimidinone derivatives with carboxylic acid | Not specified in abstract | Inhibition assays confirmed activity, and the carboxylic acid moiety was noted to be a key feature for AR enzyme affinity. | researchgate.net |
This suggests that "Benzoic acid, 2-[(4-carboxyphenyl)thio]-" may be a compound that has not been extensively investigated for these specific applications, or the research is not in the public domain. Consequently, it is not possible to provide a detailed and scientifically accurate article based on the requested outline and content inclusions.
Further research and publication in peer-reviewed scientific journals would be required to elaborate on the topics outlined in the user's request.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing Benzoic acid, 2-[(4-carboxyphenyl)thio]-?
- Methodology : Optimize thioether bond formation via nucleophilic substitution or coupling reactions. For example, react 4-mercaptobenzoic acid with 2-chlorobenzoic acid derivatives in a polar aprotic solvent (e.g., DMF) under nitrogen atmosphere, using a base like triethylamine to deprotonate the thiol group. Monitor reaction progress via TLC and purify via recrystallization or column chromatography .
- Key Considerations : Ensure anhydrous conditions to prevent oxidation of the thiol group. Validate product purity (>97%) using HPLC or LC-MS .
Q. How can researchers characterize the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : Use - and -NMR to confirm the thioether linkage (e.g., δ ~3.5–4.5 ppm for S–CH environments) and aromatic protons .
- FTIR : Identify carboxylic acid O–H stretches (~2500–3300 cm) and C=O vibrations (~1680–1720 cm) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring the molecular ion matches the theoretical mass (CHOS: 290.21 g/mol) .
Q. What are the optimal storage conditions to maintain compound stability?
- Methodology : Store in airtight, light-resistant containers at –20°C under inert gas (e.g., argon) to prevent oxidation of the thioether group. Monitor degradation via periodic HPLC analysis. Avoid aqueous solutions unless buffered at pH 4–6 to prevent carboxylic acid dimerization .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodology :
- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. Compare with experimental reaction outcomes (e.g., electrophilic aromatic substitution at the para-carboxyl group) .
- Molecular Dynamics : Simulate solvation effects in DMF or THF to optimize reaction conditions .
Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?
- Methodology :
- Design of Experiments (DoE) : Use factorial design to isolate variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 2 factorial experiment can identify interactions between base strength, solvent, and reaction time .
- Kinetic Studies : Perform time-resolved in-situ FTIR or Raman spectroscopy to track intermediate formation and side reactions .
Q. How to design experiments to study the stability of the thioether bond under oxidative or thermal stress?
- Methodology :
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures under nitrogen vs. oxygen atmospheres to assess oxidative stability .
- Accelerated Aging : Expose the compound to UV light (254 nm) or HO solutions and quantify degradation products via LC-MS. Compare with control samples stored in dark/inert conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
